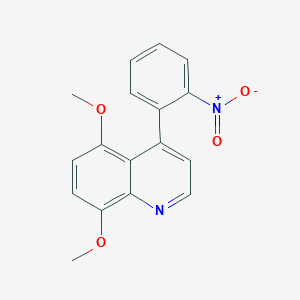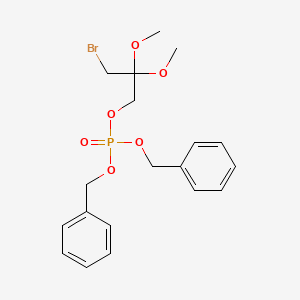
Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester is a chemical compound with a complex structure that includes bromine, methoxy groups, and phenylmethyl groups
Preparation Methods
The synthesis of phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester typically involves multiple steps. The synthetic route often starts with the preparation of 3-bromo-2,2-dimethoxypropyl alcohol, which is then reacted with phosphoric acid derivatives to form the ester. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of methoxy groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mechanism of Action
The mechanism of action of phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups play a crucial role in its reactivity, allowing it to participate in various chemical pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(phenylmethyl) ester can be compared with similar compounds such as:
Phosphoric acid tris(2,2-dimethoxypropyl) ester: Lacks the bromine atoms, resulting in different reactivity and applications.
Phosphoric acid, 3-chloro-2,2-dimethoxypropyl bis(phenylmethyl) ester: Contains chlorine instead of bromine, leading to variations in chemical behavior.
Phosphoric acid, 3-bromo-2,2-dimethoxypropyl bis(methyl) ester: Has methyl groups instead of phenylmethyl groups, affecting its physical and chemical properties. These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its applications
Properties
CAS No. |
194022-79-2 |
|---|---|
Molecular Formula |
C19H24BrO6P |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
dibenzyl (3-bromo-2,2-dimethoxypropyl) phosphate |
InChI |
InChI=1S/C19H24BrO6P/c1-22-19(15-20,23-2)16-26-27(21,24-13-17-9-5-3-6-10-17)25-14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
InChI Key |
MJBJVQXNQNAHQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)(CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
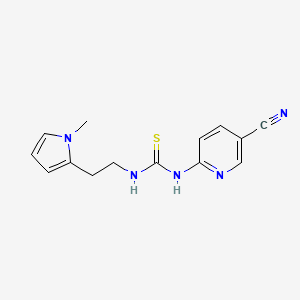
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
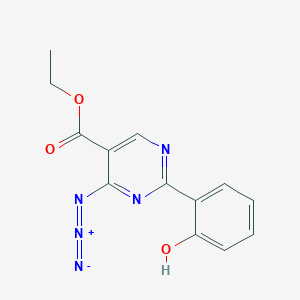
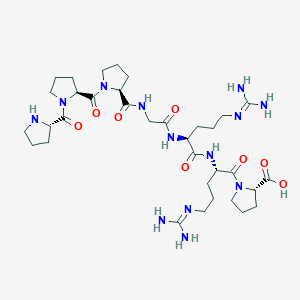
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)


![7-[(Tridecan-7-yl)peroxy]tridecane](/img/structure/B12555375.png)
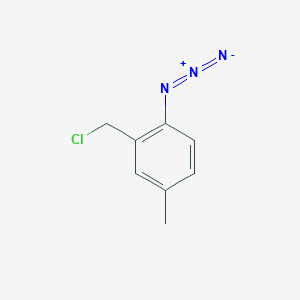
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
![Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-](/img/structure/B12555390.png)
